N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide
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Overview
Description
N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-methoxyphenyl group and a thiazol-2-yl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the 5-chloro-2-methoxyphenyl group: This step involves the substitution of the piperidine ring with the 5-chloro-2-methoxyphenyl group using appropriate reagents and conditions.
Attachment of the thiazol-2-yl group: The thiazol-2-yl group is introduced through a coupling reaction, often using a thiazole derivative and a suitable coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-methoxyphenyl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide: can be compared with other piperidine derivatives that have similar structural features.
This compound: can also be compared with other thiazole-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties
Properties
IUPAC Name |
1-N-(5-chloro-2-methoxyphenyl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-25-14-3-2-12(18)10-13(14)20-17(24)22-7-4-11(5-8-22)15(23)21-16-19-6-9-26-16/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,20,24)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNRYHRRIKMACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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